molecular formula C19H9N3O B11047320 10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide

10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide

Cat. No. B11047320
M. Wt: 295.3 g/mol
InChI Key: TYTNRDZSAYOVOP-UHFFFAOYSA-N
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Description

10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a naphthalene ring fused with a benzoxazepine ring, with a cyanide group attached to the 9th position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols under basic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in various functionalized benzoxazepine compounds .

Comparison with Similar Compounds

10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide can be compared with other benzoxazepine derivatives, such as 2,3-dihydro-1,5-benzoxazepines and 1,4-benzoxazepin-2-one derivatives . These compounds share similar structural features but differ in their biological activities and applications. For example, 2,3-dihydro-1,5-benzoxazepines have been studied for their anticancer properties, while 1,4-benzoxazepin-2-one derivatives have shown potential as kinase inhibitors . The unique combination of a naphthalene ring and a cyanide group in this compound distinguishes it from other benzoxazepine derivatives and contributes to its distinct biological activity.

properties

Molecular Formula

C19H9N3O

Molecular Weight

295.3 g/mol

IUPAC Name

2-oxa-10-azatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12,14,16,18-nonaene-5,6-dicarbonitrile

InChI

InChI=1S/C19H9N3O/c20-9-13-7-15-11-22-19-16-4-2-1-3-12(16)5-6-17(19)23-18(15)8-14(13)10-21/h1-8,11H

InChI Key

TYTNRDZSAYOVOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC(=C(C=C4O3)C#N)C#N

Origin of Product

United States

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